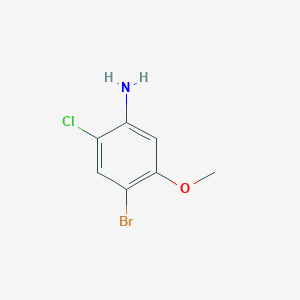
4-溴-2-氯-5-甲氧基苯胺
描述
The compound 4-Bromo-2-chloro-5-methoxyaniline is a chemical of interest due to its potential applications in various fields, including medicine and agriculture. Although the provided papers do not directly discuss 4-Bromo-2-chloro-5-methoxyaniline, they provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include reactions such as condensation, cyclization, nitrification, chlorination, bromination, and diazotization. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . Similarly, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through cyclization, nitrification, and chlorination . These methods highlight the potential pathways that could be adapted for the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy. For example, the Schiff base compound's structure was found to be monoclinic with detailed intermolecular interactions revealed by Hirshfeld surfaces analysis . The isostructural nature of various substituted phenoxyanilines, including bromo and chloro derivatives, suggests that 4-Bromo-2-chloro-5-methoxyaniline may also exhibit specific and predictable crystal structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of halogenated anilines. The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the selective introduction of bromine into the molecule . This suggests that similar regioselective halogenation reactions could be applicable to the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, are influenced by their molecular structures. The synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid, which resulted in a high yield and purity, indicates that ionic liquids could be a suitable medium for the synthesis of 4-Bromo-2-chloro-5-methoxyaniline, potentially offering environmental benefits and ease of purification . Additionally, the industrial-scale synthesis of a key intermediate for SGLT2 inhibitors demonstrates the practicality and scalability of synthesizing complex halogenated compounds, which could be relevant for the production of 4-Bromo-2-chloro-5-methoxyaniline .
科学研究应用
合成和工业应用
4-溴-2-氯-5-甲氧基苯胺是各种化合物合成中的关键中间体。它已被用于工业规模生产制药品,特别是用于糖尿病治疗的治疗性SGLT2抑制剂的制造。这个过程涉及几个步骤,包括硝化、水解、加氢、酯化、溴化和重氮化,展示了它在复杂化学合成中的多功能性(Zhang et al., 2022)。
合成方法学
该化合物一直是研究高效合成方法学的焦点。例如,开发了一种在离子液体中合成2-溴-4-甲氧基苯胺的方法,突显了环保合成技术的进步。这种方法以其简单性、高产率和对环境的最小影响而闻名(Ding Yu-fei, 2011)。
抗病毒和抗微生物特性
对4-溴-2-氯-5-甲氧基苯胺衍生物的研究揭示了潜在的抗病毒和抗微生物特性。例如,为了抗微生物活性而合成的衍生物已显示出对各种微生物菌株的有效性,表明在开发新的抗微生物剂方面具有潜在应用(Mallikarjunaswamy et al., 2017)。
材料科学应用
该化合物还在材料科学中得到了探索,特别是在荧光和非荧光晶体的合成中。这些研究调查了各种衍生物的结构和发光特性,暗示了在光电子学和材料设计中的应用(Tsuchimoto et al., 2016)。
环境应用
在环境科学中,4-溴-2-氯-5-甲氧基苯胺的衍生物已被用于研究重点放在水溶液中有害化学物质的降解上。这样的研究对于开发高效处理工业废水和减少环境污染的方法至关重要(Chaturvedi & Katoch, 2020)。
属性
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-methoxyaniline | |
CAS RN |
98446-54-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


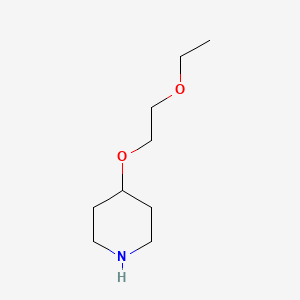

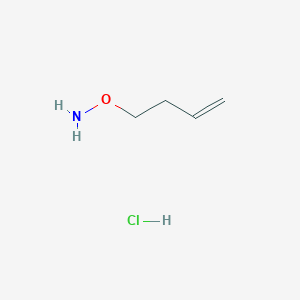
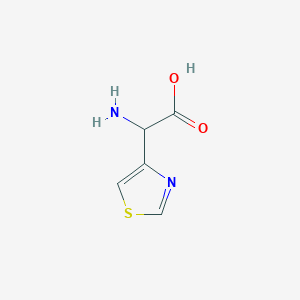
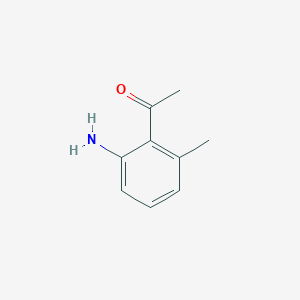

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
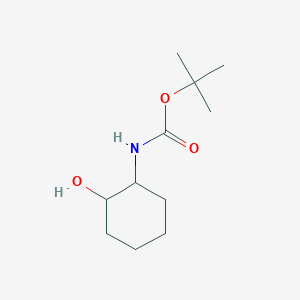
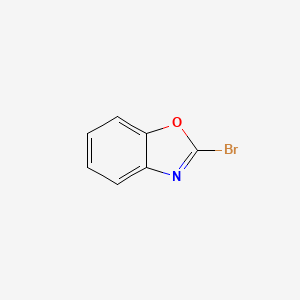
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

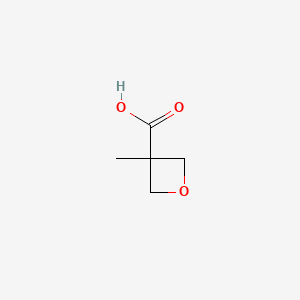

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)